N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride” is not specified, a similar compound, N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine, was synthesized through a series of reactions including quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Scientific Research Applications
Electrocatalytic 1,2-Diamination of Alkenes
This compound can be used in the electrocatalytic 1,2-diamination of alkenes . The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .
Synthesis of Pharmaceutical Compounds
The 1,2-diamine motif, which is present in this compound, is widely used in the synthesis of pharmaceutical compounds . This is due to its ability to introduce two amino groups simultaneously, which is a key feature in many pharmaceutical compounds .
Asymmetric Synthesis
The compound can be used in asymmetric synthesis, a method used to create pharmaceutical compounds . The 1,2-diamine motif in the compound plays a crucial role in this process .
Anti-Inflammatory Applications
N1-(4-Phenoxyphenyl)ethane-1,2-diamine phenyl urea derivatives have shown promising anti-inflammatory activity . Some of these derivatives have shown up to 78-71% TNF-a and 96-90% IL-6 inhibitory activity .
Antimicrobial Applications
These derivatives also exhibit promising antimicrobial activity against selected pathogenic bacteria and fungi . The structure-activity relationship (SAR) of these derivatives for antibacterial activity is strongly correlated with their SAR of antifungal activity .
Synthesis of Natural Products
The 1,2-diamine motif in the compound is widely present in natural products . Therefore, it can be used in the synthesis of these natural products .
Mechanism of Action
Target of Action
Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to the inhibition of pro-inflammatory cytokines . This results in anti-inflammatory effects .
Result of Action
Similar compounds have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
properties
IUPAC Name |
N'-(4-phenoxyphenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOZSQGGVSDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride |
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